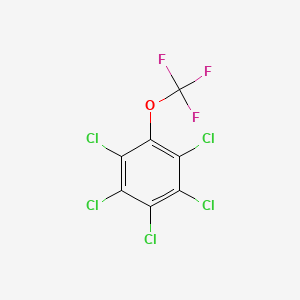

1-(Trifluoromethoxy)pentachlorobenzene

Description

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5F3O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COADNIGQWJOMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Chlorination of Methoxybenzene Derivatives

The chlorination of methoxybenzene (anisole) serves as a foundational step in constructing polyhalogenated aromatic systems. In CN106008175A, anisole undergoes chlorination in the presence of p-chloro benzo trifluoride solvent and azodiisobutyronitrile initiator at 139–140°C. This method achieves trichloromethoxybenzene with 95% yield by carefully regulating solvent ratios and initiator concentrations to suppress side reactions. Extending this approach to pentachlorination necessitates iterative chlorination cycles or elevated chlorine gas pressure. However, steric hindrance and electronic deactivation from existing chlorines limit further substitution, often capping the process at three chlorines under standard conditions.

Sequential Chlorination of Pre-chlorinated Intermediates

Fluorination Techniques for Trifluoromethoxy Group Installation

Hydrogen Fluoride (HF)-Mediated Fluorination

The fluorination of trichloromethoxybenzene to trifluoromethoxybenzene, as detailed in CN106008175A, employs anhydrous HF under 2.5–2.8 MPa pressure at 90–95°C. This gas-phase reaction replaces chlorine atoms on the methoxy group’s methyl carbon, yielding trifluoromethoxybenzene with >95% efficiency. Adapting this method to pentachlorinated substrates would require stabilizing the intermediate against HF-induced degradation, as the electron-deficient ring may resist complete fluorination.

Metal-Mediated Fluorination of Phenolic Intermediates

Integrated Synthetic Routes for 1-(Trifluoromethoxy)pentachlorobenzene

Two-Step Chlorination-Fluorination Approach

A plausible route involves:

-

Chlorination of Anisole to Pentachloromethoxybenzene :

-

Extending the chlorination duration in CN106008175A’s method could incrementally add chlorines. For instance, increasing chlorine flow and initiator concentration (e.g., azodiisobutyronitrile from 0.3:10 to 1:10 mass ratio relative to anisole) may drive pentachlorination.

-

Solvent selection is critical; p-chloro benzo trifluoride’s high boiling point (139–140°C) facilitates reflux conditions, but switching to a more polar solvent (e.g., chlorobenzene) might enhance chlorine solubility and reactivity.

-

-

Fluorination of Pentachloromethoxybenzene :

Direct Substitution on Pentachlorobenzene

Introducing a trifluoromethoxy group directly onto pentachlorobenzene via NAS remains theoretically viable but practically unproven. Meta-directing effects of chlorine atoms would position the trifluoromethoxy group para to the least substituted carbon. Catalytic systems using copper(I) iodide or palladium complexes might facilitate this substitution, though no patent data corroborates this hypothesis.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The chlorination of methoxybenzene derivatives often yields ortho/para-chlorinated products due to the methoxy group’s directing effects. Achieving uniform pentachlorination demands radical initiators (e.g., azodiisobutyronitrile) to override electronic biases, albeit at the cost of increased dichloromethoxybenzene byproducts.

Solvent and Catalyst Compatibility

p-Chloro benzo trifluoride, used in CN106008175A, exhibits excellent thermal stability but may hinder pentachlorination due to steric bulk. Substituting with 2,4-bis-chlorobenzotrifluoride (as in Example 6 of CN106008175A) reduces viscosity, enhancing chlorine diffusion and reaction homogeneity.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)pentachlorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

1-(Trifluoromethoxy)pentachlorobenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, materials science, and electronic chemicals.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)pentachlorobenzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The presence of multiple chlorine atoms can also affect its chemical behavior and interactions with biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Chloro-4-(trifluoromethyl)benzene (CAS 98-56-6)

- Structure : Benzene ring with one chlorine and one trifluoromethyl (-CF₃) group.

- Properties : MW 180.56 g/mol; analyzed via GC/FID .

- Key Differences : The absence of multiple chlorine atoms reduces environmental persistence compared to pentachlorobenzene derivatives. The -CF₃ group is less polar than -OCF₃, leading to lower solubility in polar solvents .

1,2,3,4-Tetrachlorobenzene

- Structure : Benzene ring with four chlorine atoms.

- Properties: Higher log Kow (octanol-water partition coefficient) than 1-(trifluoromethoxy)pentachlorobenzene due to increased hydrophobicity from chlorine substituents. However, the absence of -OCF₃ reduces its electron-deficient character .

Trifluoromethoxy-Substituted Ureas (e.g., Compound 12a)

- Structure : Contains a trifluoromethoxy phenyl group linked to a urea moiety.

- Relevance : Demonstrates the -OCF₃ group’s role in enhancing metabolic stability and binding affinity in medicinal chemistry applications. However, the pentachlorobenzene backbone in the target compound likely increases toxicity and environmental retention .

Physicochemical and Environmental Properties

| Property | This compound | 1-Chloro-4-(trifluoromethyl)benzene | 1,2,3,4-Tetrachlorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 180.56 | 215.89 |

| Log Kow | ~6.5 (predicted) | 3.1 (measured) | 4.9 |

| Solubility in Water | Low (<1 mg/L) | 20–30 mg/L | <1 mg/L |

| Environmental Half-Life | High (months to years) | Moderate (weeks) | High (months) |

Notes:

- The pentachlorobenzene backbone contributes to extreme hydrophobicity and resistance to degradation, while the -OCF₃ group may enhance reactivity toward nucleophilic substitution .

Toxicity and Regulatory Considerations

- This compound : Likely exhibits high acute toxicity due to structural similarity to polychlorinated biphenyls (PCBs), though specific LD50 data are unavailable.

- 1-Chloro-4-(trifluoromethyl)benzene : Documented in NIOSH guidelines (XS9145000) with exposure limits but lacks validated toxicological data .

- Chlorpyrifos (for context): A structurally distinct organophosphate pesticide included in ; highlights the regulatory focus on chlorinated aromatics despite mechanistic differences .

Q & A

Q. What are the recommended synthetic routes for 1-(trifluoromethoxy)pentachlorobenzene, and what methodological considerations ensure reproducibility?

The synthesis of trifluoromethoxy-substituted chlorobenzenes typically involves sequential halogenation and fluorination. A common approach includes:

- Chlorination : Use of AlCl₃ as a catalyst for electrophilic substitution to introduce chlorine atoms onto the benzene ring .

- Trifluoromethoxy introduction : Electrophilic trifluoromethylation using methyltrioxorhenium (CH₃ReO₃) as a catalyst, followed by oxidation to form the trifluoromethoxy group .

Key considerations : Optimize reaction stoichiometry to avoid over-chlorination and ensure inert conditions (e.g., dry N₂ atmosphere) to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or GC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -55 to -60 ppm for trifluoromethoxy group) and ¹H/¹³C NMR to confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M]⁺ at m/z 328.85 for C₆Cl₅F₃O).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% for synthetic batches) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if vapor exposure is possible .

- Ventilation : Operate in fume hoods with local exhaust systems to mitigate inhalation risks.

- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (EPA guidelines for chlorinated aromatics) .

Advanced Research Questions

Q. How does the position of substituents (Cl vs. CF₃O) influence the reactivity and stability of this compound?

- Electronic Effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) decreases electron density at the meta position, directing electrophilic attacks to para or ortho positions. Chlorine substituents further stabilize the ring via inductive effects .

- Thermal Stability : Differential scanning calorimetry (DSC) studies show decomposition above 250°C, with Cl substituents increasing thermal resistance compared to non-chlorinated analogs .

Q. What methodologies resolve contradictions in reported biological activity data for trifluoromethoxy-chlorinated aromatics?

- Case Study : Conflicting cytotoxicity data may arise from impurities (e.g., residual AlCl₃ in synthetic batches). Mitigate by:

- Repurification : Column chromatography (silica gel, hexane/EtOAc eluent) .

- Dose-Response Validation : Use standardized assays (e.g., MTT for IC₅₀) across multiple cell lines (e.g., HeLa, HepG2) .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent interference (e.g., DMSO toxicity thresholds) .

Q. How can computational modeling predict the environmental persistence of this compound?

- QSAR Models : Use EPI Suite™ to estimate biodegradation half-lives (predicted t₁/₂ > 180 days in soil) .

- Metabolic Pathways : Molecular docking studies suggest low affinity for cytochrome P450 enzymes, indicating resistance to oxidative degradation .

Q. What strategies optimize the regioselectivity of electrophilic substitutions in polyhalogenated benzene derivatives?

- Directing Group Engineering : Introduce temporary protecting groups (e.g., -NO₂) to steer substitutions, followed by reduction (e.g., H₂/Pd-C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, improving yield in nitration or sulfonation reactions .

Methodological Challenges and Solutions

Q. Addressing Low Yields in Multi-Step Syntheses

Q. Mitigating Hydrolytic Degradation During Storage

- Stability Tests : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under argon .

Emerging Research Directions

- SAR Studies : Correlate Cl/CF₃O substitution patterns with antimicrobial potency using Gram-negative bacteria models (e.g., E. coli MIC assays) .

- Nanomaterial Applications : Investigate its use as a dopant in conductive polymers (e.g., PEDOT:PSS) for enhanced electron mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.